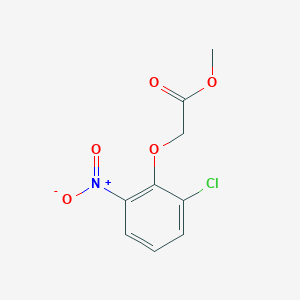

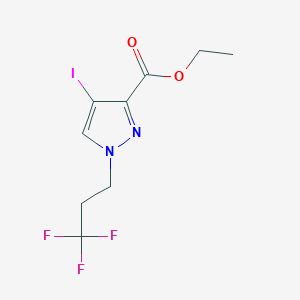

2-(2,4-dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichlorobenzoyl peroxide is classified as a diacyl peroxide . It’s commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator . Its molecular formula is C14H6Cl4O4 .

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzoyl peroxide involves the reaction of acyl chloride with hydrogen peroxide to prepare diacyl peroxide in an alkaline solution .Molecular Structure Analysis

The molecular formula of 2,4-Dichlorobenzoyl peroxide is C14H6Cl4O4 . The average mass is 380.007 Da and the monoisotopic mass is 377.902008 Da .Physical And Chemical Properties Analysis

The average mass of 2,4-Dichlorobenzoyl peroxide is 380.007 Da and the monoisotopic mass is 377.902008 Da .Scientific Research Applications

Silicone Rubber Manufacturing

2-(2,4-dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone: is used as a crosslinking agent, vulcanizing agent, and polymerization initiator in the manufacturing of silicone rubber . It plays a crucial role in the production process by creating crosslinks in extruded silicone rubbers even at low temperatures, which is essential for the material’s elasticity and strength.

Thermal Ignition Theory Application

The compound is studied for its thermal decomposition behavior, which is critical in understanding the safety aspects of chemical reactions involving this substance . By analyzing its thermokinetics, researchers can predict and prevent potential hazards in industrial processes.

Polymerization Catalyst

As a polymerization initiator, 2-(2,4-dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone is used to start the chain reaction that leads to polymer formation . Its role as a catalyst in polymerization is significant in producing various polymeric materials.

Safety and Reactivity Analysis

The reactivity and potential incompatibility of the compound are of concern for safety requirements during chemical reactions . Studies focus on its behavior under different conditions to ensure safe handling and storage in industrial settings.

Thermokinetic Data Acquisition

Research involving this compound often utilizes differential scanning calorimetry to obtain thermokinetic data . This information is vital for understanding the compound’s behavior during thermal processes and can guide the design of safer chemical plants and storage facilities.

Vulcanization Process Optimization

The compound’s properties make it an ideal choice for fast-curing thin cross-section products . Its use in the vulcanization process of silicone rubbers is optimized to achieve the desired material properties with efficiency and precision.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,4-dichlorobenzoic acid, are known to be key intermediates in the aerobic biodegradation of some polychlorinated biphenyl (pcb) congeners .

Mode of Action

It’s worth noting that similar compounds, such as di(2,4-dichlorobenzoyl) peroxide (dcbp), are commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .

Biochemical Pathways

2,4-dichlorobenzoate, a compound with a similar structure, is a key intermediate in the aerobic biodegradation of some pcb congeners .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 2,4-dichlorobenzoic acid, could potentially provide some insights .

Result of Action

Similar compounds, such as 2,4-dichlorobenzyl alcohol, are known to have antiseptic properties, able to kill bacteria and viruses associated with mouth and throat infections .

Action Environment

Similar compounds, such as di(2,4-dichlorobenzoyl) peroxide (dcbp), have been noted for their reactivity or incompatibility, which may negatively affect safety requirements and concerns during chemical reactions .

Safety and Hazards

Future Directions

The demand for organic peroxides in the global market indicates gradual growth, especially in the Asia–Pacific region . Diacyl peroxides, such as dibenzoyl peroxide, di(2,4-dichlorobenzoyl) peroxide, and dicumyl peroxide are commonly used as radical initiators or catalysts in polymerization or crosslinked reactions .

properties

IUPAC Name |

2-(2,4-dichlorobenzoyl)-3-phenyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO3/c17-11-6-7-12(13(18)8-11)16(21)19-14(9-15(20)22-19)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLRBOFJNIVBSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2863968.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2863971.png)

![2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2863972.png)

![N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2863977.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863982.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2863986.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid](/img/structure/B2863988.png)